Methidathion

Descripción

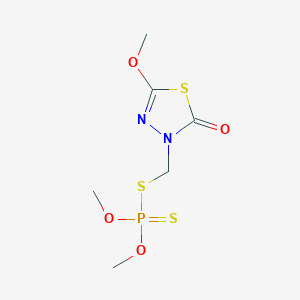

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(dimethoxyphosphinothioylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2O4PS3/c1-10-5-7-8(6(9)16-5)4-15-13(14,11-2)12-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBQXILRKZHVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C(=O)S1)CSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N2O4PS3 | |

| Record name | METHIDATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020819 | |

| Record name | Methidathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methidathion appears as colorless crystals. This material is used as a non-systemic insecticide. (EPA, 1998), Colorless solid; [ICSC] Colorless to white solid; Formulated as wettable powder in water soluble bags and emulsifiable concentrate; [Reference #1] Colorless crystalline solid; [Aldrich MSDS], COLOURLESS CRYSTALS., Colorless crystals. | |

| Record name | METHIDATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methidathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHIDATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/873 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

100 °C | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility (all in g/L at 20 °C): ethanol (150); acetone (670); toluene (720); hexane (11); n-octanol (14), Soluble in benzene, methanol and xylene at >60 g/100 mL at 25 °C. Moderately soluble in chloroform and dichloromethane., In water, 187 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.0187 | |

| Record name | METHIDATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.495 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.51 g/cu cm (20 °C), 1.5 g/cm³, 1.495 | |

| Record name | METHIDATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHIDATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHIDATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/873 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1e-06 mmHg at 68 °F (EPA, 1998), 0.00000337 [mmHg], 3.37X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 1x10-6 mmHg | |

| Record name | METHIDATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methidathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHIDATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHIDATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/873 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless crystals, Crystals from methanol, Colorless-to-white crystalline solid | |

CAS No. |

950-37-8 | |

| Record name | METHIDATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methidathion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methidathion [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methidathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methidathion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIDATHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P145U7KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHIDATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHIDATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/873 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

102 to 104 °F (EPA, 1998), 39 °C, 102-104 °F | |

| Record name | METHIDATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHIDATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHIDATHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHIDATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/873 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Environmental Dynamics and Transformation

Environmental Persistence and Dissipation Mechanisms

The environmental fate of methidathion is dictated by several key dissipation pathways, primarily driven by microbial activity in soil and hydrolysis in aquatic systems. Its persistence is generally considered to be low in biologically active environments.

This compound degrades relatively quickly in soil, with its persistence being highly dependent on the presence and activity of soil microorganisms.

Under aerobic conditions, this compound is not persistent. Laboratory studies have demonstrated that its degradation occurs rapidly, though reported half-lives vary. The U.S. Environmental Protection Agency (EPA) calculated half-lives of 3 and 11.3 days in two separate aerobic soil metabolism studies. epa.gov Other sources corroborate this, indicating a half-life of approximately 11 days in aerobic soil. proquest.com

The degradation pathway under aerobic conditions leads to the formation of several breakdown products. In one study, a major but unidentified degradate was detected, accounting for a maximum of 13.4% of the applied substance. epa.gov This unknown was tentatively characterized as a cyclic compound. epa.gov

Table 1: Aerobic Soil Metabolism Half-Life of this compound This interactive table provides data on the half-life of this compound in aerobic soil environments as reported in scientific studies.

| Study Reference | Calculated Half-Life (days) | Conditions |

|---|---|---|

| US EPA (Study 44545101) epa.gov | 11.3 | Aerobic |

| US EPA (Study 42262501) epa.gov | 3 | Aerobic |

In the absence of oxygen, the degradation of this compound continues, albeit at a slightly different rate. A supplemental study on anaerobic soil metabolism reported a half-life of 10 days for this compound. epa.govproquest.com This suggests that the degradation rate of this compound is comparable in both aerobic and anaerobic soil environments. epa.gov

The same major, unidentified degradate found in aerobic studies was also isolated under anaerobic conditions, reaching a maximum of 9% of the applied amount. epa.gov This indicates a similarity in the initial degradation pathways regardless of the soil's redox potential.

Table 2: Anaerobic Soil Metabolism Half-Life of this compound This interactive table presents data on the half-life of this compound under anaerobic soil conditions.

| Study Reference | Reported Half-Life (days) | Conditions |

|---|---|---|

| US EPA (Study 42262501) epa.gov | 10 | Anaerobic |

Biodegradation is the primary mechanism for this compound dissipation in soil environments. nih.gov The crucial role of microorganisms is demonstrated in studies comparing sterilized (fumigated) and non-sterilized soils. In fumigated soils, 50% of the initial this compound application remained after 16 weeks. nih.gov In contrast, in non-sterilized soils, the insecticide degraded rapidly, with 50% decomposing in less than two weeks and over 90% disappearing within 16 weeks. nih.gov

In aquatic systems, the persistence of this compound is largely governed by chemical hydrolysis, especially in the absence of significant microbial populations.

This compound is moderately susceptible to abiotic hydrolysis under neutral or slightly acidic conditions. epa.gov However, the rate of hydrolysis increases significantly under alkaline (basic) conditions. smolecule.com The degradation of this compound via hydrolysis has been shown to follow first-order reaction kinetics. researchgate.net In environments with low microbial activity, such as groundwater, the persistence of this compound is expected to be longer, with degradation rates closer to those of abiotic hydrolysis, corresponding to half-lives of 13 to 48 days. epa.gov

The hydrolysis of this compound results in the formation of several degradation products. One of the major products identified in both hydrolysis and photolysis studies is 5-methoxy-3H-1,3,4-thiadiazol-2-one. researchgate.netresearchgate.net Under alkaline conditions, hydrolysis yields two primary products. smolecule.comresearchgate.net One of these products is non-electroactive, while the other is electro-active and has been noted to be more genotoxic than the parent this compound compound. researchgate.net Other identified hydrolytic products include dimethyl phosphorothioate (B77711) and dimethyl phosphate (B84403). smolecule.com

Table 3: Hydrolysis Products of this compound This interactive table lists the known degradation products resulting from the hydrolysis of this compound.

| Product Name | Conditions of Formation | Reference |

|---|---|---|

| 5-methoxy-3H-1,3,4-thiadiazol-2-one | Hydrolysis & Photolysis | researchgate.netresearchgate.net |

| Dimethyl phosphorothioate | Alkaline Hydrolysis | smolecule.com |

| Dimethyl phosphate | Alkaline Hydrolysis | smolecule.com |

| Unspecified non-electroactive molecule | Alkaline Hydrolysis | researchgate.net |

Aquatic Environmental Fate

Photodegradation in Aqueous Systems

In a laboratory study using a continuous xenon lamp, this compound had a half-life of 11.6 days in distilled water, which is reportedly equivalent to about 8.2 days of solar irradiation at 40° N latitude during the equinox. epa.gov This is compared to a dark control half-life of 46 days. epa.gov Another study measured an aquatic photolysis half-life of 10.0 days, corrected for dark control and natural sunlight. epa.gov However, there is some ambiguity regarding the overlap between this compound's absorption spectrum and the light spectrum of the sun at the earth's surface. epa.gov

The degradation rate of this compound in aqueous solutions is also influenced by pH. It is relatively stable in neutral or slightly acidic conditions but hydrolyzes rapidly under basic and strongly acidic conditions. nih.gov At pH 9, the half-life ranges from 8 to 13 days. epa.gov In one study, half-lives of 25 to 48 days were observed in acidic and neutral conditions. epa.gov The degradation rates in Sacramento River water were variable, with half-lives ranging from 18 to 33 days at different temperatures and collection times. usgs.gov

The primary degradation products identified in aqueous photolysis studies include 5-methyl-1-3,4-thiadiazol-2(3H)-one (GS-12956) and des-methyl S-[(5-methoxy-2-oxo-1, 3, 4-thiadiazol-3 (2-1)-yl-methyl 0,0-dimethyl phosphorothioate (des-methyl GS-13007). epa.gov GS-12956 was a major degradate across pH levels 5, 7, and 9, while des-methyl GS-13007 was a major degradate at pH 9. epa.gov Another study identified this compound-oxon as a degradation product in water under natural conditions. ifoodmm.com

Table 1: Photodegradation Half-life of this compound in Aqueous Systems

Adsorption and Mobility in Aquatic Sediments

The tendency of this compound to attach to sediment particles (adsorption) is considered low to moderate. epa.gov This is characterized by its Freundlich binding constants, which range from 2.5 to 16. epa.gov These values suggest that at equilibrium, the concentration of this compound in sediment could be several times greater than in the water it is in contact with. epa.gov

The organic carbon partition coefficient (Koc) is another measure of a chemical's tendency to bind to organic matter in soil or sediment. Experimental Koc values for this compound in pond sediment have been reported as 7 and 56. nih.govchemicalbook.com These relatively low values, combined with a high water solubility of 187 mg/L, indicate that this compound is not expected to strongly adsorb to suspended solids and sediment. nih.gov

Despite the relatively low to moderate adsorption, the degradation rate of this compound in bottom sediments may be comparable to that in soil. Half-lives in aerobic soil metabolism studies were 3.1 and 11.3 days, while in an anaerobic soil metabolism study, the half-life was 10 days. epa.gov This suggests that this compound in sediments may degrade at a similar pace regardless of the oxygen levels. epa.gov Studies have shown that diatomaceous earth can effectively remove this compound from water, with a removal rate of up to 75%. researchgate.net

Plant Surface Degradation and Residue Dynamics

Once applied to crops, this compound is subject to degradation on the plant surface. Studies on alfalfa and clover have shown that the metabolite GS 13007 has a half-life of two to four days on alfalfa and four to six days on clover. inchem.org After four weeks, residues of this metabolite were less than 0.02 ppm in both crops and were undetectable after six weeks. inchem.org Another metabolite, GS 12956, has been found in apples, grapes, and plums, with residue levels not exceeding 0.04 ppm at any time after treatment. inchem.org

The type of crop and its surface-to-weight ratio can influence residue levels. For instance, two months after treatment, lemons and limes showed average residues of 0.70 and 0.61 ppm, respectively, while the larger oranges and grapefruits had lower residues of 0.33 and 0.16 ppm. inchem.org The method of application, whether aerial or ground, did not significantly affect the level and rate of dissipation of this compound residues on alfalfa. inchem.org

Residue levels decline over time after application. In hops, three weeks after the last of four applications, residues of 1-2 ppm were found in fresh green hops and 2.3-2.5 ppm in dried hops. inchem.org In cotton, ten days after five or six applications, residues in the seeds were 0.34 ppm, which decreased to 0.06 ppm after 57 days. inchem.org A study on olives showed a degradation half-life of 10.5 days for this compound on the fruit. researchgate.net

Table 2: this compound Residue Dynamics on Various Crops

Environmental Distribution and Transport Phenomena

Soil Mobility and Leaching Potential

This compound is considered to have low persistence in soil, with reported field half-lives ranging from 5 to 23 days. orst.edu Laboratory studies have shown aerobic soil metabolism half-lives of 3 to 11.3 days and an anaerobic soil half-life of 10 days. epa.govmdpi.com This relatively rapid degradation in the topsoil layers, primarily due to microbial action, limits its potential to leach into groundwater. epa.govorst.edu

The mobility of this compound in soil is influenced by its adsorption characteristics. The organic carbon partition coefficient (Koc) values for this compound range from 34 to 761, suggesting it can have very high to low mobility depending on the soil type. nih.govchemicalbook.com Freundlich binding constants between 2.5 and 16 indicate limited to moderate leaching potential. epa.gov Chemicals that are frequently detected in groundwater typically have Koc values less than 5. epa.gov

While this compound and its breakdown products are poorly bound to some soils, field studies have shown that it generally does not move below 18 inches (45 cm). epa.govorst.edu However, any this compound that does leach below the topsoil is likely to be more persistent due to decreased microbial activity at greater depths. epa.gov

Table 3: Soil Degradation and Mobility of this compound

Surface Water Runoff and Contamination

This compound can enter surface water bodies through spray drift during application and in runoff from treated areas. epa.govmdpi.com Its potential for runoff is considered moderate to substantial, depending on soil conditions and other factors. epa.gov The compound has been detected in surface water, often as a result of agricultural runoff. uts.edu.auhep.com.cn

For example, this compound was detected in the Rhine River in Germany at a concentration of 0.21 µg/L following an accidental spill. nih.gov It was also found in two of 83 water samples collected in Spain, with one sample from the Segura River having a concentration of 0.02 µg/L. nih.gov In a study in the Sacramento River Basin in California, this compound was among the organophosphate insecticides detected in stormwater runoff. uts.edu.au

Atmospheric Transport and Deposition

There is evidence that this compound can be transported over significant distances in the atmosphere and then deposited in other areas. epa.gov Air monitoring data have found both this compound and its more toxic degradate, this compound oxon, more than 20 kilometers from any known use location. epa.gov This indicates that atmospheric transport can be an important route of environmental distribution.

Studies in California have documented the atmospheric transport and subsequent deposition of pesticides from the Central Valley to the Sierra Nevada Mountains. epa.gov this compound has been detected in the atmosphere in agricultural areas where crop spraying occurs. nih.gov A study in the central San Joaquin Valley of California investigated the contribution of atmospheric deposition to pesticide loads in surface water. usgs.gov Another California study concluded that this compound residues found on dill crops were the result of both local post-application movement and regional atmospheric transport, with fog potentially playing a role in this transport. epa.gov Both wet (in rain) and dry deposition of this compound can occur. nih.govepa.gov

Table 4: Chemical Compounds Mentioned

],});

Metabolite Formation and Environmental Fate of Degradates

The environmental degradation of this compound results in the formation of several metabolites through processes such as oxidation, hydrolysis, and photodegradation. The specific transformation products and their subsequent fate are influenced by the environmental compartment (soil, water, plants) and prevailing conditions.

In soil, microorganisms are primarily responsible for the degradation of this compound. nih.gov Studies show that this compound degrades rapidly in various soil types, with 50% of the initial amount decomposing in less than two weeks. nih.gov The degradation process in soil can lead to the formation of several metabolites. Key metabolites identified in aerobic soil metabolism include the oxygen analog (oxo-methidathion or GS-13007), the sulfoxide (B87167) (GS-28370), and the sulfone (GS-28369). inchem.orgepa.gov Another significant degradate is the thiadiazole moiety, 5-methoxy-1,3,4-thiadiazol-2(3H)-one (GS-12956), which is formed through hydrolysis. epa.gov Under anaerobic soil conditions, the degradation half-life is comparable to aerobic conditions, with GS-12956 being a major identified degradate. epa.gov Ultimately, the heterocyclic ring of this compound can be cleaved, leading to the evolution of carbon dioxide (CO2). nih.gov

In aqueous environments, this compound degradation is significantly influenced by pH and temperature. e-jehs.orgnih.gov Hydrolysis is a key degradation pathway, especially under alkaline conditions. smolecule.comnih.gov The primary hydrolysis product is GS-12956. epa.gov At a pH of 9, des-methyl GS-13007 has also been identified as a major degradate. epa.gov The oxygen analog, this compound-oxon (GS-13007), is a notable degradation product in water under natural conditions. ifoodmm.cnifoodmm.com Some research indicates that alkaline hydrolysis can yield by-products that are more genotoxic than the parent this compound molecule. nih.gov Photodegradation in water can also occur, though its significance depends on water clarity and depth. epa.gov The photolytic process can also lead to the formation of GS-13007 and GS-12956. researchgate.net

In plants, this compound is metabolized into several compounds. The oxygen analogue (GS-13007) is a transient metabolite. inchem.org Other identified metabolites include the sulfoxide and sulfone derivatives. inchem.org Studies in beans and alfalfa have shown that a significant portion of metabolites liberate 2-methoxy-delta2-1,3,4-thiadiazolin-5-one upon hydrolysis. inchem.org The degradation in plants can also lead to the complete breakdown of the molecule into CO2. inchem.org

Table 1: Major Metabolites of this compound in Different Environmental Compartments

| Metabolite ID | Chemical Name | Formation Process | Environmental Compartment | Reference |

|---|---|---|---|---|

| GS-13007 | S-[(5-methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] O,O-dimethyl phosphorothioate (this compound-oxon) | Oxidation, Photodegradation | Soil, Water, Plants | inchem.orgepa.govifoodmm.cn |

| GS-12956 | 5-methoxy-1,3,4-thiadiazol-2(3H)-one | Hydrolysis | Soil, Water | epa.gov |

| GS-28370 | 5-methoxy-3-[(methylsulfinyl)methyl]-1,3,4-thiadiazol-2(3H)-one (Sulfoxide) | Oxidation | Soil, Plants | inchem.orgepa.gov |

| GS-28369 | 5-methoxy-3-[(methylsulfonyl)methyl]-1,3,4-thiadiazol-2(3H)-one (Sulfone) | Oxidation | Soil, Plants | inchem.orgepa.gov |

| Des-methyl GS-13007 | des-methyl S-[(5-methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] O,O-dimethyl phosphorothioate | Hydrolysis | Water (alkaline) | epa.gov |

| Dimethyl phosphate | Dimethyl phosphate | Hydrolysis | Water | smolecule.com |

| Dimethyl phosphorothioate | Dimethyl phosphorothioate | Hydrolysis | Water | smolecule.com |

| Carbon Dioxide (CO2) | Carbon Dioxide | Mineralization | Soil, Plants | nih.govinchem.org |

Table 2: Research Findings on this compound Degradation Half-Life

| Environmental Condition | Half-Life | Comments | Reference |

|---|---|---|---|

| Aerobic Soil | 3.1 - 11.3 days | Degradation primarily by microorganisms. | epa.gov |

| Anaerobic Soil | 10 days | Comparable to aerobic degradation rates. | epa.gov |

| Aqueous Solution (pH 5, 24-25°C) | 37 days | Abiotic hydrolysis in the dark. | epa.gov |

| Aqueous Solution (pH 7, 24-25°C) | 48 days | Abiotic hydrolysis in the dark. | epa.gov |

| Aqueous Solution (pH 9, 24-25°C) | 13 days | Hydrolysis is faster under alkaline conditions. | epa.gov |

| Sacramento River Water (10°C) | 33 days | Degradation rate can be variable. | usgs.gov |

| Sacramento River Water (25°C) | 18 - 21 days | Temperature influences degradation rate. | usgs.gov |

| Orange Juice (0°C) | 330 days | Degradation is much slower at low temperatures. | oup.comnih.gov |

| Peach Juice (0°C) | 385 days | Degradation is much slower at low temperatures. | oup.comnih.gov |

| Orange Juice (40°C) | 4.1 days | High temperature accelerates degradation. | oup.comnih.gov |

| Peach Juice (40°C) | 3.8 days | High temperature accelerates degradation. | oup.comnih.gov |

Biological Interactions and Toxicological Profiles

Mechanisms of Toxicity

Cholinesterase Inhibition Kinetics and Specificity

Methidathion is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). ekb.eg Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and subsequent toxic effects. ekb.eg

Studies have demonstrated that this compound inhibits cholinesterase activity in various species, including rats, dogs, rabbits, and hens. epa.gov In rats, exposure to this compound has been shown to cause significant decreases in plasma, red blood cell (RBC), and brain cholinesterase activity. epa.govepa.gov Similarly, chronic exposure in dogs resulted in the inhibition of RBC and brain cholinesterase activity. epa.gov Dermal application in rabbits also led to decreased plasma, RBC, and brain cholinesterase activity in males, while females showed reductions in RBC and brain cholinesterase activity. epa.gov

The inhibitory potency of this compound has been compared to other organophosphates. For instance, in studies using electric eel AChE immobilized on magnetic beads, this compound demonstrated a significant inhibitory effect. nih.gov The inhibition constant (k_i), a measure of the affinity of the inhibitor for the enzyme, has been determined for this compound, allowing for a quantitative comparison of its inhibitory power against other pesticides. nih.gov

Table 1: Cholinesterase Inhibition by this compound in Different Species and Tissues

| Species | Tissue/Fluid | Effect | Reference |

|---|---|---|---|

| Rat | Plasma, Red Blood Cell, Brain | Significant decrease in activity | epa.govepa.gov |

| Dog | Red Blood Cell, Brain | Inhibition of activity | epa.gov |

| Rabbit (Male) | Plasma, Red Blood Cell, Brain | Decrease in activity | epa.gov |

| Rabbit (Female) | Red Blood Cell, Brain | Decrease in activity | epa.gov |

| Hen | Not specified | No induction of organophosphate-induced delayed neuropathy (OPIDN) | epa.gov |

This table summarizes the observed effects of this compound on cholinesterase activity across various animal models and tissues as documented in the cited literature.

Neurological Effects and Neurotoxicity Studies

The inhibition of cholinesterase by this compound directly leads to a range of neurological effects. Acute oral exposure in rats was associated with neurotoxicity in both sexes, evidenced by decreased maze activity and alterations in functional observation parameters at the highest doses tested. epa.gov Clinical signs of toxicity observed in animal studies include curved or ventral body position, dacryorrhea (excessive tearing), diarrhea, dyspnea (difficulty breathing), exophthalmos (protruding eyes), ruffled fur, sedation, and tonic/clonic muscle spasms. inchem.org

In a subchronic neurotoxicity study in rats, dietary administration of this compound resulted in significant decreases in plasma, red blood cell, and brain cholinesterase activity in both sexes. epa.gov However, studies in hens have shown that this compound did not induce organophosphate-induced delayed neuropathy (OPIDN), a condition characterized by delayed, progressive weakness and ataxia. epa.govinchem.org Histopathological examination of the spinal cord and peripheral nerves in hens did not reveal any treatment-related lesions. inchem.org

Oxidative Stress Induction and Antioxidant Enzyme Modulation

Exposure to this compound has been shown to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. Studies in Lymantria dispar larvae indicated that this compound exposure led to a significant increase in the level of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress. entomol.orgentomol.org

In response to this increased oxidative stress, antioxidant defense mechanisms are often modulated. In the same study on Lymantria dispar larvae, there were statistically significant increases in the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). entomol.orgentomol.org Similarly, a study in zebrafish embryos exposed to this compound showed increased SOD activity, ROS, and MDA content. nih.gov Conversely, a study in rats exposed to this compound reported a significant reduction in the activities of hepatic antioxidant enzymes including GPx, CAT, and SOD, accompanied by an increase in MDA levels and depletion of glutathione (GSH) content. scispace.com

Table 2: Effects of this compound on Oxidative Stress Markers and Antioxidant Enzymes

| Organism | Tissue/System | Marker/Enzyme | Observed Effect | Reference |

|---|---|---|---|---|

| Lymantria dispar larvae | Midgut | Malondialdehyde (MDA) | Increased | entomol.orgentomol.org |

| Superoxide Dismutase (SOD) | Increased | entomol.orgentomol.org | ||

| Catalase (CAT) | Increased | entomol.orgentomol.org | ||

| Glutathione Peroxidase (GPx) | Increased | entomol.orgentomol.org | ||

| Zebrafish embryos | Whole body | Reactive Oxygen Species (ROS) | Increased | nih.gov |

| Malondialdehyde (MDA) | Increased | nih.gov | ||

| Superoxide Dismutase (SOD) | Increased | nih.gov | ||

| Rat | Liver | Malondialdehyde (MDA) | Increased | scispace.com |

| Glutathione (GSH) | Decreased | scispace.com | ||

| Glutathione Peroxidase (GPx) | Decreased | scispace.com | ||

| Catalase (CAT) | Decreased | scispace.com |

This table presents the findings on how this compound affects key indicators of oxidative stress and the activity of crucial antioxidant enzymes in different organisms.

Genotoxicity and Mutagenicity Assessments

A battery of genotoxicity and mutagenicity assays has been conducted on this compound. The majority of these studies have indicated that this compound is not genotoxic. nih.govnhmrc.gov.au Tests for gene mutations in bacteria, DNA damage, and chromosome aberrations have yielded negative results. inchem.org A dominant lethal study in mice was also negative. inchem.org

However, some in vitro assays have shown positive responses. For example, positive results were observed in tests with Saccharomyces cerevisiae and in the Chinese hamster test for sister chromatid exchange. inchem.org Despite these in vitro findings, in vivo tests examining similar endpoints did not provide any evidence of mutagenic potential in mammalian cells. inchem.org this compound was not found to be mutagenic in various in vitro or in vivo tests designed to detect DNA damage, chromosome aberrations, gene mutations, and sister chromatid exchange. nih.gov

Table 3: Summary of Genotoxicity Studies on this compound

| Test System | Endpoint | Result | Reference |

|---|---|---|---|

| Bacteria (e.g., Salmonella typhimurium) | Gene Mutation | Negative | inchem.org |

| Saccharomyces cerevisiae | Gene Conversion/Mitotic Recombination | Positive (in vitro) | inchem.org |

| Chinese Hamster Cells | Sister Chromatid Exchange | Positive (in vitro) | inchem.org |

| Mammalian Cells (in vivo) | Chromosome Aberration | Negative | inchem.org |

This table provides a summary of the results from various assays conducted to assess the genotoxic and mutagenic potential of this compound.

Carcinogenic Potential and Oncogenicity Studies

The carcinogenic potential of this compound has been evaluated in long-term studies in mice and rats. In a two-year study with male Chr-CD-1 mice, a significantly increased incidence of hepatocellular tumors (adenomas and carcinomas, both combined and separate) was observed. nih.govinchem.org This led to the classification of this compound as a Group C (possible human) carcinogen by the U.S. Environmental Protection Agency (EPA). nih.govepa.govepa.gov

In contrast, there was no evidence of increased hepatocellular tumors in female mice from the same study. inchem.org Furthermore, long-term studies in Sprague-Dawley rats did not show any evidence of carcinogenic potential. nih.govinchem.org The oncogenic response was limited to the liver of male mice. epa.gov

Table 4: Carcinogenicity of this compound in Animal Studies

| Species | Sex | Outcome | Reference |

|---|---|---|---|

| Mouse (Chr-CD-1) | Male | Increased incidence of hepatocellular adenomas and carcinomas | nih.govinchem.org |

| Mouse (Chr-CD-1) | Female | No evidence of carcinogenicity | nih.govinchem.org |

This table outlines the findings from carcinogenicity studies of this compound in different animal models.

Systemic Toxicological Responses in Mammalian Models

In addition to its primary neurotoxic effects, this compound can elicit other systemic toxicological responses in mammalian models. Chronic exposure in dogs has been associated with elevated hepatic enzymes, gross hepatic lesions, and microscopic findings such as bile plugs, distended bile canaliculi, and chronic hepatitis. epa.gov In a one-year oral toxicity study in dogs, evidence of liver toxicity was observed. nhmrc.gov.au

In rats, long-term feeding studies showed reduced body weight gain at higher dietary concentrations. inchem.org In a 2-year oral toxicity study in rats, decreased plasma and red blood cell cholinesterase activity were noted. nhmrc.gov.au Similarly, a 2-year study in monkeys revealed decreased plasma and red blood cell cholinesterase activity. nhmrc.gov.au

Hepatic Toxicity and Hepatotoxicity Markers

Exposure to this compound has been shown to induce significant liver damage. nih.govpsu.edunih.gov Studies in rats have demonstrated that subchronic exposure to this compound can lead to histopathological changes in the liver, including infiltration with mononuclear cells, sinusoidal dilatation, focal microvesicular steatosis, and hydropic degeneration of parenchymal tissue. nih.govpsu.edunih.gov In some cases, focal necrotic areas and hepatocytes with pyknotic nuclei have also been observed. psu.edunih.gov

The hepatotoxic effects of this compound are further evidenced by alterations in serum levels of various liver enzymes. In rats, this compound administration has been shown to significantly increase the activities of aspartate aminotransferase (AST), alkaline phosphatase (ALP), and gamma-glutamyltransferase (GGT). nih.govpsu.eduscispace.com Conversely, a decrease in the activity of alanine (B10760859) aminotransferase (ALT) has also been reported. nih.gov In beagle dogs, dietary administration of this compound led to increased activity of alanine aminotransferase, aspartate aminotransferase, sorbitol dehydrogenase, and alkaline phosphatase, along with chronic liver inflammation. caymanchem.com These enzymatic changes are widely recognized as markers of liver injury.

One of the proposed molecular mechanisms for this compound-induced liver damage is the induction of lipid peroxidation. nih.gov Studies have shown a significant increase in malondialdehyde (MDA) concentration, a marker of lipid peroxidation, in the serum of rats exposed to this compound. nih.gov

Table 1: Effects of this compound on Hepatic Toxicity Markers in Rats

| Marker | Effect | Reference |

| Aspartate Aminotransferase (AST) | Increased activity | nih.govpsu.eduscispace.com |

| Alkaline Phosphatase (ALP) | Increased activity | nih.govpsu.edu |

| Gamma-Glutamyltransferase (GGT) | Increased activity | nih.govpsu.edu |

| Alanine Aminotransferase (ALT) | Decreased activity | nih.gov |

| Malondialdehyde (MDA) | Increased concentration | nih.gov |

| Histopathological Changes | Infiltration, sinusoidal dilatation, steatosis, degeneration, necrosis | nih.govpsu.edunih.gov |

Renal System Responses

The kidneys are another target for this compound-induced toxicity. ahievran.edu.trcapes.gov.br Studies in rats have shown that exposure to this organophosphate insecticide can cause histopathological changes in the kidney. ahievran.edu.tr One of the key mechanisms implicated in this compound-induced nephrotoxicity is the generation of free radicals and subsequent lipid peroxidation. ahievran.edu.trcapes.gov.br An increase in the level of malondialdehyde (MDA), an end product of lipid peroxidation, is an indicator of this oxidative damage in kidney tissue. ahievran.edu.trcapes.gov.br

In a study evaluating the effects of subchronic this compound administration in rats, a significant increase in kidney MDA levels was observed. capes.gov.br This was accompanied by a decrease in serum cholinesterase activity, a hallmark of organophosphate exposure. capes.gov.br These findings suggest that this compound induces renal damage, and that oxidative stress plays a significant role in this process. capes.gov.bruniv-batna2.dz

Cardiovascular System Impairment

This compound exposure has been linked to adverse effects on the cardiovascular system. researchgate.netnih.gov Research in rats has demonstrated that subchronic administration of this compound can lead to heart damage. researchgate.netnih.gov Histopathological examination of heart tissue from this compound-treated rats revealed diffuse loss of striation and myocytolysis of the cardiomyocytes. researchgate.netnih.gov

A key indicator of cardiac injury, serum cardiac troponin I (TnI) levels, were found to be significantly increased in rats exposed to this compound. researchgate.netnih.gov This suggests damage to the heart muscle cells. Furthermore, this compound administration led to a significant increase in malondialdehyde (MDA) levels in heart tissue, indicating that oxidative stress is a likely mechanism contributing to the observed cardiotoxicity. researchgate.netnih.gov As expected with organophosphate exposure, a significant decrease in serum cholinesterase (ChE) activity was also observed. researchgate.netnih.gov

Reproductive and Developmental Toxicity

Studies have investigated the potential for this compound to cause reproductive and developmental toxicity. In rats, administration of moderate amounts of this compound resulted in several adverse reproductive effects. orst.eduafipa.cl Male and female rats fed this compound over two successive litters experienced tremors, reduced food consumption, and decreased ovary weights. orst.eduafipa.cl Disruptions in mating behavior were also observed, along with effects on nursing offspring. orst.edu At higher doses, stillbirths and decreased pup survival were noted. orst.edu

However, studies in pregnant rats and rabbits did not show evidence of this compound being teratogenic, meaning it did not cause birth defects in the offspring, even at doses that caused toxicity in the pregnant females. orst.eduafipa.clinchem.org These maternal toxic effects were consistent with cholinesterase inhibition. orst.eduafipa.cl Similarly, two- and three-generation reproduction studies in rats, as well as developmental studies in rats and rabbits, did not provide evidence of effects on reproductive parameters or fetal development. nhmrc.gov.au

In the early life stages of zebrafish, this compound exposure was found to decrease survival rate, hatchability, and body length, while increasing the rate of abnormalities and inducing cardiac developmental toxicity. nih.gov

Immunotoxicity Investigations

The immunotoxic potential of this compound has been explored in several studies. In Balb/c mice, oral administration of this compound for 28 days was found to reduce the antibody production to sheep red blood cells (SRBC), indicating a suppression of B cell function. koreascience.kr However, it did not significantly alter body weight, the relative weights of the spleen and thymus, or the viability of splenocytes. koreascience.kr The study concluded that while this compound has higher general toxicity, another organophosphate, pirimiphos-methyl, appeared to be more immunotoxic under the tested conditions. koreascience.kr

In young chickens, exposure to this compound has been shown to reduce the white blood cell (WBC) and neutrophil counts. mdpi.com In zebrafish embryos, this compound exposure led to the significant up-regulation of pro-inflammatory factors such as IFN-γ, IL-6, IL-8, CXCL-clc, TLR4, and MYD88, suggesting an inflammatory response. nih.gov Despite these findings, the available database has not raised significant concerns about the immunotoxicity potential of this compound or its oxon derivative. regulations.gov

Comparative Toxicology across Species

The acute toxicity of this compound varies considerably across different animal species. orst.eduinchem.org The oral lethal dose 50 (LD50), which is the dose required to kill half of the tested population, has been determined for several species.

Table 2: Acute Oral LD50 of this compound in Various Animal Species

| Species | LD50 (mg/kg) | Reference |

| Rat | 25 - 54 | orst.edu |

| Mouse | 18 - 25 | orst.edu |

| Guinea Pig | 25 | orst.edu |

| Rabbit | 80 | orst.edu |

| Dog | 200 | orst.edu |

In addition to mammals, this compound is also highly toxic to birds. orst.edu The oral LD50 values for several bird species are presented below.

Table 3: Acute Oral LD50 of this compound in Various Bird Species

| Species | LD50 (mg/kg) | Reference |

| Mallard Duck | 23 - 33 | orst.edu |

| Canadian Goose | 8.41 | orst.edu |

| Ring-necked Pheasant | 33.2 | orst.edu |

| Chukar Partridge | 225 | orst.edu |

This compound is also very highly toxic to aquatic organisms. orst.educhemrobotics.com The 96-hour lethal concentration 50 (LC50) for rainbow trout is reported to be between 10 and 14 µg/L, and for bluegill sunfish, it is between 2 and 9 µg/L. orst.educhemrobotics.com The 96-hour LC50 for tadpoles of different amphibian species ranged from 15.3 to 27.4 mg AI/L. researchgate.netnih.gov In contrast, this compound is considered to be only slightly toxic to bees. orst.educhemrobotics.com

Chronic toxicity studies have also revealed species-specific differences. In a 2-year study, beagle dogs showed no compound-related effects at or below 0.10 mg/kg/day, but experienced enzymatic changes and liver alterations at 0.4 mg/kg/day and above. orst.edu Rats also have a low tolerance, with compound-related effects, including cholinesterase inhibition, noted at doses of 2 mg/kg and above. orst.edu

Ecological Impacts and Non Target Organism Effects

Ecotoxicological Assessments in Aquatic Ecosystems

Methidathion is recognized for its high acute toxicity to aquatic life. orst.edu Spills or runoff from treated agricultural areas can lead to significant contamination of water bodies, posing a threat to the organisms residing within these ecosystems.

Research indicates that this compound is very highly toxic to freshwater fish on an acute basis. epa.gov Studies have established the median lethal concentration (LC50), which is the concentration of a chemical that is fatal to 50% of the test organisms within a specific period. For this compound, these values are notably low for several fish species, signifying high toxicity.

Reported 96-hour LC50 values for technical grade this compound are 10 to 14 µg/L for rainbow trout (Oncorhynchus mykiss) and 2 to 9 µg/L for bluegill sunfish (Lepomis macrochirus). orst.edu Further studies have confirmed these findings, with a 96-hour LC50 for bluegill sunfish reported at 2.2 µg/L and for goldfish (Carassius auratus) at 6.8 µg/L. epa.govchemicalbook.com Fish exposed to high concentrations of this compound have been observed to exhibit abnormal behaviors such as slight spastic motions and swimming on their sides. epa.govtandfonline.com While the compound is highly toxic, studies suggest a low potential for it to accumulate in fish tissues. orst.edu

Table 1: Acute Toxicity of this compound to Freshwater Fish Species

| Species | Scientific Name | 96-hour LC50 (µg/L) | Toxicity Category |

|---|---|---|---|

| Bluegill Sunfish | Lepomis macrochirus | 2.2 | Very Highly Toxic |

| Goldfish | Carassius auratus | 6.8 | Very Highly Toxic |

| Rainbow Trout | Oncorhynchus mykiss | 10 - 14 | Very Highly Toxic |

Aquatic invertebrates, which are a crucial component of freshwater food webs, are also highly susceptible to this compound. orst.eduepa.gov Data shows that the freshwater invertebrate Daphnia magna (water flea) is acutely affected by the compound. The 48-hour EC50 (the concentration causing an effect, in this case, immobilization, in 50% of the population) for Daphnia magna is reported to be 6.4 µg/L. chemicalbook.com Another study identified a 48-hour LC50 of 3.0 µg/L for the same species. epa.gov

Chronic exposure to even lower concentrations can have significant sublethal effects. In a 21-day study, this compound was found to adversely affect the reproduction of Daphnia magna, with a No-Observed-Adverse-Effect Concentration (NOAEC) for mortality at 0.66 µg/L. epa.gov Survivorship was significantly reduced at concentrations of 1.1 µg/L and higher. epa.gov Furthermore, research into the molecular effects has shown that this compound can alter the expression of specific genes in Daphnia magna, such as those related to hemoglobin and the metabolism of aryl hydrocarbons, indicating physiological stress. capes.gov.br

Table 2: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Scientific Name | Endpoint | Value (µg/L) | Toxicity Category |

|---|---|---|---|---|

| Water Flea | Daphnia magna | 48-hour LC50 | 3.0 | Very Highly Toxic |

| Water Flea | Daphnia magna | 48-hour EC50 (Immobilization) | 6.4 | Very Highly Toxic |

The early developmental stages of amphibians are particularly vulnerable to chemical pollutants. Studies on the toxic effects of this compound on anuran (frog and toad) tadpoles have revealed varying levels of sensitivity among species. A comparative study evaluated the toxicity on two native species, Pelophylax ridibundus and Pseudepidalea viridis, and one laboratory species, Xenopus laevis. researchgate.netnih.gov

The 96-hour LC50 values for this compound were determined to be 27.4 mg/L for P. ridibundus, 25.7 mg/L for P. viridis, and 15.3 mg/L for X. laevis tadpoles, indicating that X. laevis is the most sensitive of the three species to acute exposure. researchgate.netnih.gov Beyond mortality, sublethal exposure to this compound was found to cause significant biochemical changes, including the inhibition of acetylcholinesterase (AChE) and carboxylesterase (CaE) activities, and the induction of glutathione (B108866) S-transferase (GST), which are important biomarkers for detecting toxic effects. researchgate.netnih.govresearchgate.net

Table 3: Acute Toxicity of this compound to Amphibian Tadpoles

| Species | Scientific Name | 96-hour LC50 (mg/L) |

|---|---|---|

| Marsh Frog | Pelophylax ridibundus | 27.4 |

| European Green Toad | Pseudepidalea viridis | 25.7 |

| African Clawed Frog | Xenopus laevis | 15.3 |

Terrestrial Ecotoxicology

The impact of this compound extends to terrestrial ecosystems, affecting a variety of non-target animal species, including birds and beneficial insects.

This compound is classified as moderately to very highly toxic to birds on an acute oral basis. epa.gov The acute oral LD50 (the dose that is lethal to 50% of the test subjects) varies significantly among different bird species. For instance, the LD50 is reported as 8.4 mg/kg for the Canada goose (Branta canadensis), 23 mg/kg for the mallard duck (Anas platyrhynchos), and 33.2 mg/kg for the ring-necked pheasant (Phasianus colchicus). orst.eduepa.gov The Chukar partridge (Alectoris chukar) appears to be less sensitive, with a reported LD50 of 225 mg/kg. epa.gov Field incidents have also linked this compound to numerous poisoning events involving hawks. abcbirds.org

Subacute dietary studies, which assess toxicity through contaminated food over a short period, also categorize this compound as toxic to birds. The 8-day dietary LC50 was 224 ppm for the bobwhite quail (Colinus virginianus). epa.gov

Table 4: Acute Oral Toxicity of this compound to Avian Species

| Species | Scientific Name | LD50 (mg/kg) | Toxicity Category |

|---|---|---|---|

| Canada Goose | Branta canadensis | 8.4 | Very Highly Toxic |

| Mallard Duck | Anas platyrhynchos | 23 | Highly Toxic |

| Ring-necked Pheasant | Phasianus colchicus | 33.2 | Highly Toxic |

| Chukar Partridge | Alectoris chukar | 225 | Moderately Toxic |

While designed to eliminate pest insects, this compound's broad-spectrum action can also harm beneficial insect populations that are vital for pollination and natural pest control. ues.rs.bascirp.org The compound is considered slightly toxic to bees. orst.edu However, its impact can be significant for other beneficials.

International Organisation for Biological and Integrated Control (IOBC) database classifications label this compound as harmful to lacewings (Chrysoperla carnea) and predatory mites (Typhlodromus pyri), which are important natural enemies of agricultural pests. herts.ac.uk The application of broad-spectrum organophosphates like this compound in orchards can lead to population declines of these beneficial insects. ues.rs.ba The reduction of natural enemies can disrupt the ecological balance, potentially leading to outbreaks of secondary pests. nih.gov Similarly, the loss of pollinators can have cascading effects on the productivity of agricultural and natural plant communities. scirp.org

Effects on Soil Biota

This compound, while having a low persistence in the soil with a field half-life of 5 to 23 days, significantly impacts soil biota. orst.edu The breakdown of the compound in the soil is primarily facilitated by the action of soil microorganisms. orst.eduinchem.org

Research indicates varied effects on different components of the soil ecosystem. In studies on the nitrogen-fixing bacterium Azospirillum brasilense, this compound was found to significantly reduce dinitrogen fixation, intracellular ATP levels, and growth when the bacteria were cultured in a chemically defined medium. psu.edu However, these negative impacts were not significant when the bacteria were grown in a dialysed-soil medium, suggesting that the soil matrix may mitigate the toxic effects on this particular bacterium. psu.edu Other research has shown that while freeze-thaw stress during storage can alter the structure of soil microbial communities, it does not appear to affect the degradation rate of this compound. researchgate.net

The impact of this compound on soil-dwelling arthropods has been documented in citrus orchards. Application of this compound significantly reduced the abundance and species diversity of various arthropods. researchgate.netresearchgate.net Affected organisms included springtails and important generalist predators such as spiders, staphylinid beetles, and mesostigmatid mites. researchgate.netresearchgate.net In one study, populations of springtails and staphylinids in treated plots were significantly lower than in the unsprayed control plots. researchgate.net Similarly, spider densities were significantly lower in this compound-treated areas compared to control or horticultural mineral oil-treated areas. researchgate.net

Table 1: Effects of this compound on Various Soil Biota

| Organism Group | Organism(s) | Observed Effect | Source(s) |

|---|---|---|---|

| Microorganisms | General soil microbes | Responsible for the primary breakdown of this compound in soil. orst.eduinchem.org | orst.eduinchem.org |

| Azospirillum brasilense (Nitrogen-fixing bacteria) | In chemically defined media, it reduced nitrogen fixation, ATP levels, and growth. Effects were not significant in dialysed-soil media. psu.edu | psu.edu | |

| Arthropods | Springtails (Collembola) | Significantly reduced abundance in citrus orchard soil. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Staphylinid beetles (Staphylinidae) | Significantly reduced abundance in citrus orchard soil. researchgate.netresearchgate.net | researchgate.netresearchgate.net | |

| Spiders (Araneae) | Significantly reduced abundance in citrus orchard soil. researchgate.net | researchgate.net | |

| Mesostigmatid mites (Mesostigmata) | Significantly reduced abundance in citrus orchard soil. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Bioconcentration and Bioaccumulation Potential in Food Webs

Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds that in the water as a result of exposure. vt.edu this compound has demonstrated a low to moderate potential for bioconcentration in aquatic organisms. Studies with bluegill sunfish (Lepomis macrochirus) indicated only a slight potential for the compound to accumulate in fish tissues. orst.edu After a month of exposure to low concentrations in the water, the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water, was 46 for the whole fish. orst.eduepa.gov Residues were found to decrease by nearly 80% after the fish were placed in this compound-free water for two weeks. orst.edu

The transfer of contaminants from water to land can lead to their accumulation in the soil, allowing them to enter the terrestrial food web through plant absorption, which can trigger effects at higher trophic levels. beyondpesticides.org Even low concentrations of pesticides at the bottom of the food web can be magnified to higher levels in organisms at the top of the food chain. beyondpesticides.org This process, known as biomagnification, is the progressive increase in contaminant concentrations in the tissues of organisms at successively higher levels in a food chain. vt.edusfei.orgepa.gov For example, in Indonesia, high levels of this compound have been found in both surface water and Bilih fish (Mystacoleucus padangensis). mdpi.com

Table 2: Bioconcentration Factors (BCF) for this compound in Aquatic Organisms

| Species | Scientific Name | BCF Value | Tissue/Whole Body | Source(s) |

|---|---|---|---|---|

| Bluegill Sunfish | Lepomis macrochirus | 46 | Whole fish | orst.eduepa.gov |

| 19 | Edible tissues | epa.gov | ||

| 75 | Non-edible tissues | epa.gov | ||

| Zebrafish | Brachydanio rerio | 8.72 - 11.25 | Whole body | e-jehs.orgkoreascience.kr |

| Carp | Cyprinus carpio | 3.1 | Whole body | hpc-standards.com |

Mixture Toxicity and Synergistic Interactions with Other Agrochemicals

The toxicity of this compound can be altered when it is present in a mixture with other agrochemicals, leading to additive or synergistic effects. A synergistic effect occurs when the combined toxicity of two or more chemicals is greater than the sum of their individual effects. nih.gov

Research has shown that the combination of this compound and another organophosphate insecticide, phosphamidon, was more toxic to lobsters than either compound administered separately. orst.edu Additive effects have also been observed in the aquatic midge (Chironomus tentans) when exposed to binary mixtures of several organophosphate insecticides, including this compound, chlorpyrifos, azinphos-methyl, and diazinon. ecologyandsociety.org

Studies on premetamorphic tadpoles of three amphibian species also revealed synergistic interactions. researchgate.net When exposed to a mixture of a glyphosate-based herbicide and a this compound-based insecticide, the tadpoles exhibited higher integrated biomarker response (IBR) values and increased activity of several enzymes (GST, GR, AST, and LDH) compared to exposure to each pesticide individually, indicating a more stressful condition caused by the mixture. researchgate.net

Table 3: Observed Mixture Toxicity and Synergistic Interactions of this compound

| Interacting Agrochemical(s) | Organism(s) | Type of Interaction | Observed Effect | Source(s) |

|---|---|---|---|---|

| Phosphamidon | Lobster | Synergism | More toxic than either compound alone. orst.edu | orst.edu |

| Chlorpyrifos, Azinphos-methyl, Diazinon | Aquatic Midge (Chironomus tentans) | Additive | Combined toxicity equals the sum of individual toxicities. ecologyandsociety.org | ecologyandsociety.org |

| Triazine Herbicides (e.g., Atrazine) | Various (e.g., insects, fish) | Synergism (Potentiation) | Triazines can increase the metabolic activation of this compound to its more toxic form. ecologyandsociety.orgplos.orgnih.gov | ecologyandsociety.orgplos.orgnih.gov |

| Glyphosate-based herbicide | Amphibian Tadpoles (Pelophylax ridibundus, Xenopus laevis, Bufotes viridis) | Synergism | Increased biochemical stress markers compared to single exposures. researchgate.net | researchgate.net |

Metabolic Pathways and Biotransformation in Organisms

Animal Metabolism Studies

Absorption, Distribution, and Excretion Profiles

Methidathion is readily absorbed, distributed, and excreted in animal models. inchem.org Studies involving oral administration to rats show near-complete absorption from the gastrointestinal tract. inchem.org Following absorption, this compound is distributed throughout the body, with the highest concentrations initially found in the liver and kidneys. However, these levels decrease rapidly as the compound and its metabolites are eliminated. inchem.orginchem.org The primary route of excretion is through the urine, with a significant portion of the dose eliminated within 24 to 48 hours. inchem.orgsmolecule.com Fecal excretion accounts for a smaller percentage of elimination. inchem.org There is no significant evidence of bioaccumulation in tissues. inchem.org

In lactating goats, orally administered this compound is also rapidly absorbed and excreted, mainly in the urine. inchem.org A very small amount is secreted in milk, and tissue residues are generally low. inchem.org Similarly, laying hens show good absorption and rapid excretion of this compound, primarily via the excreta, with minimal residues found in eggs and tissues. inchem.org Dermal absorption has also been demonstrated in mice, with the compound being well-absorbed through the skin and the majority of the dose recovered in expired air as carbon dioxide and in the urine. inchem.orgnih.gov

Table 1: Absorption, Distribution, and Excretion of this compound in Various Animal Species

| Species | Route of Administration | Key Findings |